molecular formula C6H5NaO4S B075301 Benzenesulfonic acid, hydroxy-, monosodium salt CAS No. 1300-51-2

Benzenesulfonic acid, hydroxy-, monosodium salt

Cat. No. B075301
CAS RN: 1300-51-2
M. Wt: 196.16 g/mol
InChI Key: BLXAGSNYHSQSRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448430B1

Procedure details

A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes. Nonanoic acid (4.45 g, 28.0 millimoles—mmol), sodium phenolsulfonate (5.00 g, 25.0 mmol) and TFA were placed in the flask which was sealed with a septum cap and the resulting slurry was stirred while being cooled by an ice-water bath. A single rapid addition of TFAA (6.5 ml) was made via syringe. Within one minute the slurry is dissolved to yield a homogeneous solution. The stirring was continued for five minutes. The volatiles were removed by rotary evaporation yielding a white solid that was washed with 100 ml of acetone and collected on a Buchner funnel. The resulting white solid was dried under reduced pressure yielding 7.90 g (94% yield) of sodium 4-(nonanoyloxy)benzene-sulfonate (NOBS). 1H and 13C NMR show complete conversion of the SPS to NOBS.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH:12]1[CH:17]=[C:16](O)[C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1.[Na+:23].C(O)(C(F)(F)F)=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>>[C:1]([O:11][C:12]1[CH:17]=[CH:16][C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Na+:23] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C(CCCCCCCC)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes
CUSTOM
Type
CUSTOM
Details
was sealed with a septum
CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled by an ice-water bath
CUSTOM
Type
CUSTOM
Details
was made via syringe
DISSOLUTION
Type
DISSOLUTION
Details
Within one minute the slurry is dissolved
Duration
1 min
CUSTOM
Type
CUSTOM
Details
to yield a homogeneous solution
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielding a white solid
WASH
Type
WASH
Details
that was washed with 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
collected on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCCC)(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.